N-(4-fluorobenzyl)-1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the class of 1,2,3-triazoles, which are known for their diverse biological activities. This compound features a unique arrangement of fluorobenzyl and fluorophenyl groups that contribute to its chemical properties and potential applications in medicinal chemistry. The compound is characterized by its ability to interact with various biological targets, making it a subject of interest for pharmaceutical research.
The compound can be sourced from chemical suppliers and databases such as PubChem and BenchChem, which provide detailed information on its synthesis, structure, and properties. The unique identifiers for this compound include its InChI key and CAS number, facilitating its identification in scientific literature.
N-(4-fluorobenzyl)-1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide is classified as a triazole derivative. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and are recognized for their biological significance, particularly as antifungal, antibacterial, and anticancer agents.
The synthesis of N-(4-fluorobenzyl)-1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide typically involves several key steps:
The synthesis may require careful control of reaction conditions such as temperature, solvent choice (often dimethylformamide or dimethyl sulfoxide), and reaction time to optimize yields and purity. Advanced techniques like continuous flow synthesis may also be employed for scalability in industrial applications .
The molecular structure of N-(4-fluorobenzyl)-1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide can be described by its key components:
N-(4-fluorobenzyl)-1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide can participate in several chemical reactions:
Understanding the reactivity profile of this compound is crucial for its application in drug design and development. Reaction conditions must be optimized to achieve desired products while minimizing side reactions.
The mechanism by which N-(4-fluorobenzyl)-1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide exerts its biological effects likely involves:
Studies have indicated that modifications in the triazole structure can significantly influence binding efficiency and specificity towards biological targets .
N-(4-fluorobenzyl)-1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide exhibits several notable physical properties:
The compound is expected to exhibit moderate solubility in polar solvents due to the presence of the carboxamide group while being more lipophilic due to the fluorinated aromatic systems.
Quantitative analyses such as Hirshfeld surface analysis have been employed to study intermolecular interactions within solid-state structures.
N-(4-fluorobenzyl)-1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide has potential applications in various fields:
This comprehensive analysis provides insights into N-(4-fluorobenzyl)-1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide's synthesis, structure-function relationships, reactivity profiles, and potential applications in scientific research.
Fluorinated aromatic systems profoundly influence molecular recognition and ADME properties through strategic modulation of electronic, hydrophobic, and steric parameters. The introduction of fluorine atoms onto benzyl or phenyl rings attached to the triazole core significantly enhances membrane permeability and metabolic stability by reducing susceptibility to oxidative metabolism. This is exemplified by 1-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide (CID 21282647), where ortho-fluorine substitution increases logP by 0.5 units compared to non-fluorinated analogs, thereby improving passive diffusion across biological membranes [1] [6]. Positional isomerism of fluorine atoms directly modulates target affinity, as demonstrated by differential bioactivity between ortho-, meta-, and para-fluorinated isomers. For instance, molecular docking studies reveal that meta-fluorine positioning (as in the title compound) optimally complements hydrophobic pockets in kinase targets due to reduced steric encumbrance compared to ortho-substitution and enhanced dipole interactions relative to para-substitution [8].
Table 1: Influence of Fluorine Position on Pharmacological Properties
Compound | Fluorine Position | logP | Microsomal t½ (min) | Target Affinity (Ki, nM) |
---|---|---|---|---|
1-(2-Fluorobenzyl)-triazole-4-carboxamide [6] | ortho | 1.8 | 42 | 85 |
1-(3-Fluorophenyl)-triazole derivative (Hypothetical) | meta | 2.1 | 67 | 32 |
1-(4-Fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid [2] [5] | para | 1.9 | 58 | 48 |
Non-fluorinated analog | - | 1.3 | 22 | 120 |
Fluorine's strong electron-withdrawing effect (Hammett σₘ = 0.34) polarizes the triazole-carboxamide system, strengthening hydrogen bond donation capacity of the amide NH by approximately 1.5 kcal/mol. This electronic perturbation is particularly advantageous in enzyme inhibition, where enhanced electrostatic complementarity with catalytic residues is achieved without increasing molecular weight. Furthermore, fluorinated systems exhibit reduced π-stacking distances (3.3-3.5Å versus 3.6-3.8Å in non-fluorinated analogs) with aromatic residues in binding pockets, contributing to improved binding enthalpies as confirmed by isothermal titration calorimetry studies [6] [8].
The 1,2,3-triazole ring serves as a multifunctional pharmacophore capable of diverse binding interactions including hydrogen bond acceptance, dipole-dipole interactions, and π-stacking with biological targets. X-ray crystallographic analyses of target-bound triazole derivatives consistently demonstrate that the triazole N2 nitrogen functions as a hydrogen bond acceptor (distance: 2.8-3.0Å) with backbone amide protons in catalytic sites, while the C4-H acts as a weak hydrogen bond donor to carbonyl oxygen atoms. This dual functionality is critical in HIV integrase inhibition, where the triazole core in compounds like US7511037B2 anchors the inhibitor to Mg²⁺ ions in the active site through water-mediated coordination . Regioselective 1,4-disubstitution patterns—accessible via copper-catalyzed azide-alkyne cycloaddition (CuAAC)—create planar molecular architectures that optimally orient fluorophenyl and carboxamide pharmacophores toward complementary binding subpockets. Molecular dynamics simulations reveal that the triazole ring maintains conformational rigidity with rotational barriers exceeding 15 kcal/mol around the C-N bonds, reducing entropic penalties upon binding by 30-40% compared to flexible linkers [1] .
Table 2: Triazole-Mediated Molecular Interactions in Enzyme Complexes
Interaction Type | Biological Target | Distance (Å) | Energy Contribution (kcal/mol) |
---|---|---|---|
N2-Hydrogen Bond Acceptor | HIV Integrase | 2.91 | -2.8 |
C4-H Weak Hydrogen Donor | Kinase Domain (HER2) | 3.12 | -0.9 |
π-Stacking | BCR-ABL ATP Pocket | 3.45 | -3.2 |
Dipole-Dipole | Carbonic Anhydrase IX | 2.78 | -1.5 |
The triazole ring's remarkable metabolic stability—resisting both oxidative and reductive degradation—confers extended plasma half-lives to drug candidates. In vitro studies demonstrate that 1,4-disubstituted triazoles remain 85% intact after 60 minutes in hepatic microsomes, compared to 35% for imidazole analogs. This resilience stems from the ring's high aromaticity (resonance energy: 27 kcal/mol) and resistance to cytochrome P450-mediated oxidation, making it particularly valuable for compounds requiring prolonged systemic exposure .
The carboxamide group (-C(O)NH-) serves as a versatile bioisostere for carboxylic acids and esters while providing superior hydrogen bonding capacity and metabolic stability. In triazole-carboxamide hybrids, this functionality engages in bidentate hydrogen bonding with enzyme targets: the carbonyl oxygen acts as a strong hydrogen bond acceptor (ΔG = -2.5 to -3.5 kcal/mol), while the amide NH functions as a donor (ΔG = -1.2 to -2.0 kcal/mol). SAR studies of N-(4-fluorophenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide demonstrate that methylation of the amide nitrogen abolishes antibacterial activity (MIC >128 μg/mL vs 8 μg/mL for unsubstituted analog), confirming the critical role of the secondary amide proton in target engagement [3] [6].
Electronic effects transmitted through the carboxamide linkage significantly influence triazole ring properties. Hammett studies reveal that 4-fluorophenyl carboxamide substitution increases the triazole C5 proton acidity by 0.3 pKa units compared to alkyl carboxamides, enhancing metal-coordination capacity. This electron-withdrawing effect also lowers the LUMO energy of the triazole ring by 0.8 eV, facilitating charge-transfer interactions with biological nucleophiles. Crystallographic analyses demonstrate planar orientation between the triazole ring and carboxamide group (torsion angle <15°), creating extended conjugated systems that improve stacking interactions with tyrosine and tryptophan residues [6] [7].
Carboxamide derivatives exhibit optimized solubility profiles crucial for drug formulation. While the parent 1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid displays pH-dependent solubility (2.1 mg/mL at pH 7.4), conversion to carboxamide derivatives increases aqueous solubility to 8.5 mg/mL due to reduced crystallinity and enhanced hydration shell formation. This modification simultaneously maintains membrane permeability through balanced lipophilicity (optimal clogP = 2.0-2.5), as evidenced by Caco-2 permeability values >5 × 10⁻⁶ cm/s in N-(4-fluorophenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide [3] [5].
Table 3: Carboxamide Impact on Physicochemical and Binding Properties
Property | Carboxylic Acid Analog | Carboxamide Derivative | Change (%) |
---|---|---|---|
Aqueous Solubility (pH 7.4) | 2.1 mg/mL [5] | 8.5 mg/mL [3] | +305% |
Caco-2 Permeability | 3.2 × 10⁻⁶ cm/s | 5.8 × 10⁻⁶ cm/s | +81% |
Protein Binding (Human) | 89% | 78% | -12% |
HER2 Inhibition (IC₅₀) | 850 nM | 220 nM [3] | -74% |
The integration of fluorinated aryl systems, triazole cores, and carboxamide functionalities creates synergistic pharmacophores with enhanced target affinity and drug-like properties. This molecular architecture enables precise optimization of steric, electronic, and solubility parameters critical for developing efficacious therapeutics across disease states.
CAS No.: 654654-76-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 1239908-48-5
CAS No.: 4696-35-9